

A Spectroscopic Comparison of (Phenylthio)acetic Acid and Structurally Related Sulfur-Containing Compounds

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Compound of Interest

Compound Name: (Phenylthio)acetic acid

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This guide provides an objective spectroscopic comparison of **(Phenylthio)acetic acid** with two structurally similar sulfur-containing compounds: Thiophenol and Mercaptoacetic acid. The aim is to offer a comprehensive analysis of their key spectral features to aid in their differentiation and characterization. The information presented is supported by experimental data and detailed methodologies.

Structural Overview

(Phenylthio)acetic acid is a carboxylic acid containing a phenylthio group. For a comparative analysis, we have selected Thiophenol, which represents the core aromatic thiol moiety, and Mercaptoacetic acid, which contains the thiol and carboxylic acid functional groups without the aromatic ring. This selection allows for a systematic evaluation of the contribution of each structural component to the overall spectroscopic signature.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for **(Phenylthio)acetic acid**, Thiophenol, and Mercaptoacetic acid.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
(Phenylthio)acetic acid	~7.2-7.4	Multiplet	Aromatic protons (C ₆ H ₅)
~3.6	Singlet	Methylene protons (-CH ₂ -)	
Thiophenol	~7.1-7.3	Multiplet	Aromatic protons (C ₆ H ₅)
~3.4	Singlet	Thiol proton (-SH)	
Mercaptoacetic acid	~3.2	Singlet	Methylene protons (-CH ₂ -)
~2.0	Triplet	Thiol proton (-SH)	
~10.0-12.0	Broad Singlet	Carboxylic acid proton (-COOH)	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
(Phenylthio)acetic acid	~177	Carbonyl carbon (-C=O)
~125-135	Aromatic carbons (C ₆ H ₅)	
~41	Methylene carbon (-CH ₂ -)	
Thiophenol	~125-130	Aromatic carbons (C ₆ H ₅)
Mercaptoacetic acid	~172	Carbonyl carbon (-C=O)
~26	Methylene carbon (-CH ₂ -)	

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	O-H Stretch (Carboxylic Acid)	S-H Stretch	C-S Stretch
(Phenylthio)acetic acid	~1700	~2500-3300 (broad)	-	~690, ~740
Thiophenol	-	-	~2550	~690, ~740
Mercaptoacetic acid	~1710[1]	~2500-3300 (broad)[1]	~2567, ~2667[1]	Not specified

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+) m/z	Key Fragment Ions m/z
(Phenylthio)acetic acid	168[2][3]	123, 109, 77, 45[3]
Thiophenol	110[4]	109, 77, 66, 51
Mercaptoacetic acid	92[5]	47, 45, 42

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 μ L of the liquid sample was dissolved in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.^[6] A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Data Acquisition: 1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. For 1H NMR, 16-32 scans were typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) were

acquired with a longer relaxation delay (2-5 seconds) to achieve an adequate signal-to-noise ratio.

- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[7]
 - Liquid Samples: A drop of the liquid sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
- Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) was first collected. The sample was then placed in the beam path, and the sample spectrum was recorded. The instrument typically scanned the mid-infrared range (4000-400 cm^{-1}).[9]
- Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol or acetonitrile.[10] For direct infusion, the solution was drawn into a syringe for introduction into the ion source.
- Ionization: Electron Ionization (EI) was used for the data presented. In EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
- Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

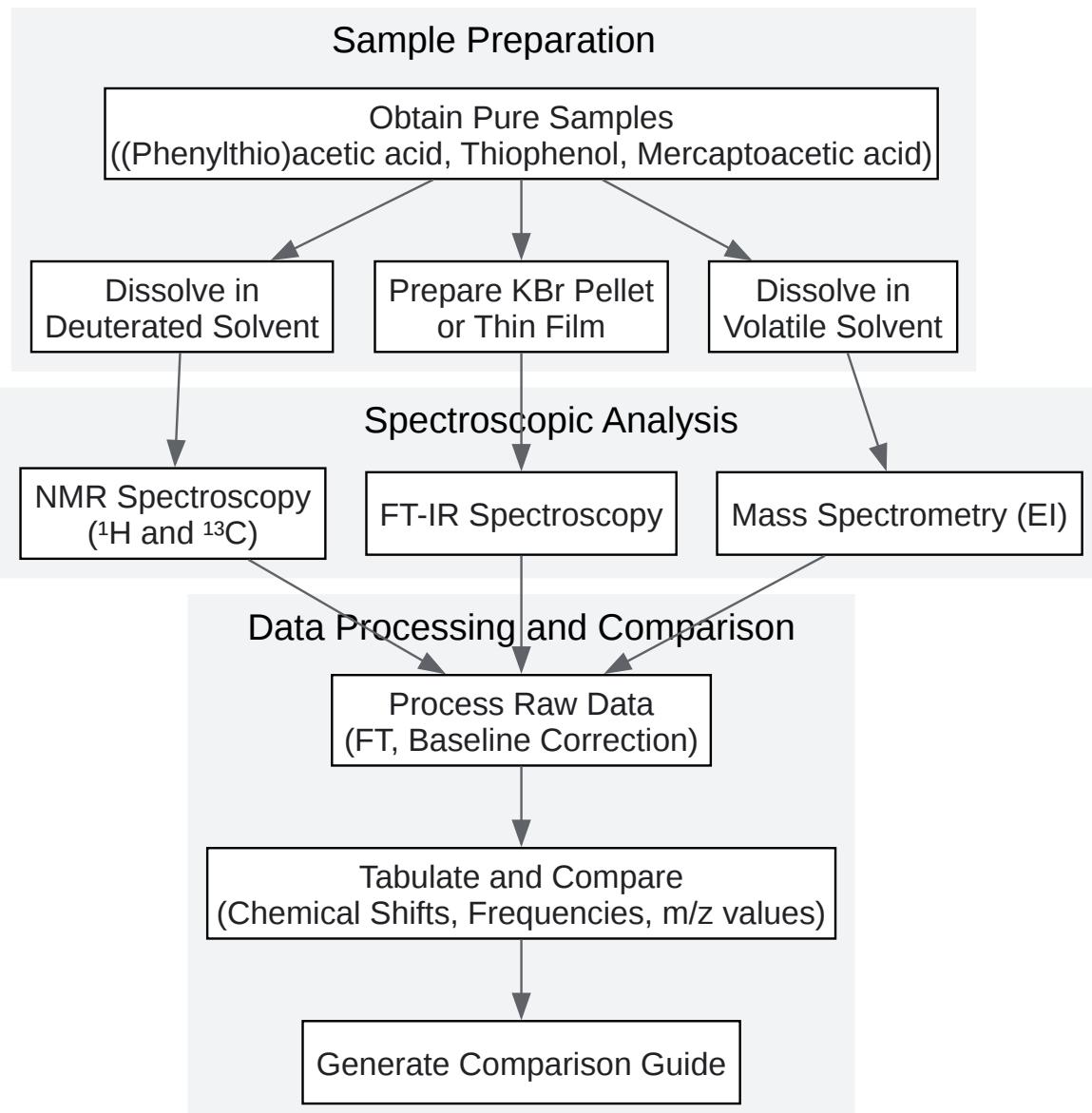
- Detection: The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the sulfur-containing compounds discussed in this guide.

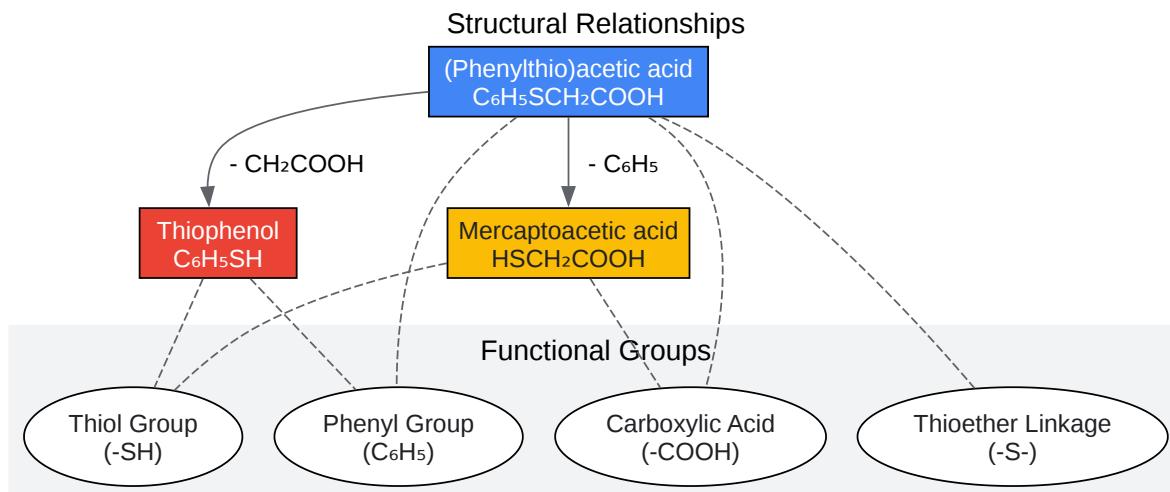
Workflow for Comparative Spectroscopic Analysis

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Caption: A flowchart illustrating the process of comparative spectroscopic analysis.

Structural Relationship

The diagram below outlines the structural similarities and differences between **(Phenylthio)acetic acid**, Thiophenol, and Mercaptoacetic acid.



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Caption: A diagram showing the structural components of the compared molecules.

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